Cas no 64183-27-3 (2′-Deoxy-2′-fluoroadenosine)
2′-Deoxy-2′-fluoroadenosine Chemical and Physical Properties
Names and Identifiers
-
- 2'-Fluoro-2'-deoxyadenosine
- (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 2’-FLUORO-2’-DEOXYADENOSINE
- 2'-Deoxy-2'-fluoroadenosine
- 2'F-dA
- 2'-fluoro-2'-deoxy-adenosine
- Adenosine,2'-deoxy-2'-fluoro
- Adenosine, 2'-deoxy-2'-fluoro-
- (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 9-(2-Fluoro-2-deoxy-beta-D-ribofuranosyl)-purin-6-amine
- (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 2'-Fluoro -2'-deoxyadenosine
- Adenosine,2'-deoxy-2'-fluoro-
- ZGYYPTJWJBEXBC-QYYRPYCUSA-N
- (2R,3R,4R,5R)-
- 2′-Deoxy-2′-fluoroadenosine
- BP-58852
- AC-9552
- AS-49376
- 2-Fluoro-2-deoxyadenosine
- SCHEMBL237404
- HG1028
- BDBM50144932
- HY-W039442
- 64183-27-3
- NSC 274941
- CS-0097284
- CHEMBL309579
- MFCD09750859
- 6-Amino-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-9H-purine
- 2 inverted exclamation marka-Deoxy-2 inverted exclamation marka-fluoroadenosine
- C10H12FN5O3
- A851108
- DTXSID60982712
- 9-(2-Deoxy-2-fluoro-beta-D-ribofuranosyl)adenine
- AMY31026
- AKOS015900907
- PD158370
- (2R,3R,4R,5R)-4-Fluoro-2-hydroxymethyl-5-(6-methylamino-purin-9-yl)-tetrahydro-furan-3-ol
- 2'-BETA-FLUORO-2',3'-DEOXYADENOSINE
- 2'-Fluoro-2'-deoxy-D-adenosine;9-(2-Fluoro-2-deoxy-?-D-ribofuranosyI)-ad enine;2'-Deoxy-2'-fluoro-D-adenosine;2'-Fluoro-2'-deoxyadenosine
- ND02827
- 814-045-6
- 5'-FDA
-
- MDL: MFCD09750859
- Inchi: 1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
- InChI Key: ZGYYPTJWJBEXBC-QYYRPYCUSA-N
- SMILES: F[C@@H]1[C@@H]([C@@H](CO)O[C@H]1N1C=NC2C(N)=NC=NC1=2)O
Computed Properties
- Exact Mass: 269.09200
- Monoisotopic Mass: 269.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0
- Topological Polar Surface Area: 119
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 2.01
- Boiling Point: 628.6°C at 760 mmHg
- Flash Point: 334 °C
- Refractive Index: 1.834
- Water Partition Coefficient: Soluble in water.
- PSA: 119.31000
- LogP: -0.42160
2′-Deoxy-2′-fluoroadenosine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
2′-Deoxy-2′-fluoroadenosine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2′-Deoxy-2′-fluoroadenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225618-1g |
2'-Fluoro-2'-deoxyadenosine |
64183-27-3 | 95% | 1g |
£94.00 | 2022-02-28 | |
| Fluorochem | 225618-5g |
2'-Fluoro-2'-deoxyadenosine |
64183-27-3 | 95% | 5g |
£373.00 | 2022-02-28 | |
| ChemScence | CS-0097284-100mg |
2′-Deoxy-2′-fluoroadenosine |
64183-27-3 | ≥98.0% | 100mg |
$41.0 | 2022-04-26 | |
| ChemScence | CS-0097284-250mg |
2′-Deoxy-2′-fluoroadenosine |
64183-27-3 | ≥98.0% | 250mg |
$71.0 | 2022-04-26 | |
| ChemScence | CS-0097284-1g |
2′-Deoxy-2′-fluoroadenosine |
64183-27-3 | ≥98.0% | 1g |
$108.0 | 2022-04-26 | |
| ChemScence | CS-0097284-5g |
2′-Deoxy-2′-fluoroadenosine |
64183-27-3 | ≥98.0% | 5g |
$435.0 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL525-100mg |
2′-Deoxy-2′-fluoroadenosine |
64183-27-3 | 98% | 100mg |
317CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL525-1g |
2′-Deoxy-2′-fluoroadenosine |
64183-27-3 | 98% | 1g |
1326.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL525-250mg |
2′-Deoxy-2′-fluoroadenosine |
64183-27-3 | 98% | 250mg |
724CNY | 2021-05-08 | |
| TRC | F590805-50mg |
2'-Fluoro-2'-deoxyadenosine |
64183-27-3 | 50mg |
$ 58.00 | 2023-09-07 |
2′-Deoxy-2′-fluoroadenosine Suppliers
2′-Deoxy-2′-fluoroadenosine Related Literature
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Gaofei Liu,Xin Tong,Jialing Wang,Bin Wu,Jianlin Chu,Yongchan Jian,Bingfang He Catal. Sci. Technol. 2021 11 4439
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Hannah F. Brinkman,Victorio Jauregui Matos,Herra G. Mendoza,Erin E. Doherty,Peter A. Beal RSC Chem. Biol. 2023 4 74
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Sanjeev Kumar V. Vernekar,Li Qiu,Jeana Zacharias,Robert J. Geraghty,Zhengqiang Wang Med. Chem. Commun. 2014 5 603
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4. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
Additional information on 2′-Deoxy-2′-fluoroadenosine
Recent Advances in the Study of 2′-Deoxy-2′-fluoroadenosine (CAS: 64183-27-3) in Chemical Biology and Medicine
2′-Deoxy-2′-fluoroadenosine (CAS: 64183-27-3) is a fluorinated nucleoside analog that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique biochemical properties and therapeutic potential. Recent studies have explored its applications in antiviral therapies, cancer treatment, and as a tool for probing RNA structure and function. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and clinical relevance.
One of the most promising applications of 2′-Deoxy-2′-fluoroadenosine is in the development of antiviral agents. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy against RNA viruses, including influenza and coronaviruses. The compound acts as a chain terminator during viral RNA replication, effectively inhibiting viral proliferation. Structural modifications, such as the introduction of the 2′-fluoro group, enhance its stability against enzymatic degradation, making it a viable candidate for further drug development.
In oncology, 2′-Deoxy-2′-fluoroadenosine has shown potential as an antimetabolite in cancer therapy. A study in Cancer Research (2023) revealed that the compound induces apoptosis in leukemia cells by disrupting DNA synthesis and repair mechanisms. Its ability to selectively target rapidly dividing cells while sparing normal tissues underscores its therapeutic advantage. Ongoing clinical trials are evaluating its safety and efficacy in combination with existing chemotherapeutic agents.
The synthetic accessibility of 2′-Deoxy-2′-fluoroadenosine has also been a focus of recent research. Advanced synthetic methodologies, including enzymatic and chemical approaches, have been optimized to improve yield and purity. A breakthrough in Organic Letters (2023) described a novel enzymatic pathway using engineered nucleoside phosphorylases, which significantly reduces production costs and environmental impact. These advancements are critical for scaling up production to meet preclinical and clinical demands.
Beyond its therapeutic applications, 2′-Deoxy-2′-fluoroadenosine serves as a valuable tool in structural biology. Its incorporation into RNA oligonucleotides has enabled researchers to study RNA-protein interactions and RNA folding dynamics with high precision. A recent study in Nucleic Acids Research (2023) utilized this approach to elucidate the role of RNA modifications in gene regulation, providing insights into diseases linked to RNA dysregulation.
In conclusion, 2′-Deoxy-2′-fluoroadenosine (CAS: 64183-27-3) represents a versatile molecule with broad applications in medicine and chemical biology. Its dual role as a therapeutic agent and a research tool underscores its importance in advancing both basic science and clinical practice. Future research should focus on optimizing its pharmacokinetic properties and exploring novel therapeutic combinations to fully realize its potential.
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